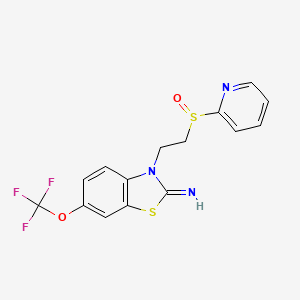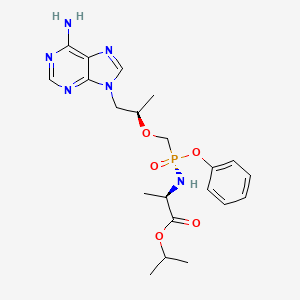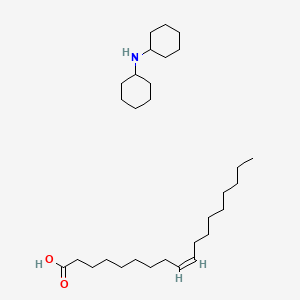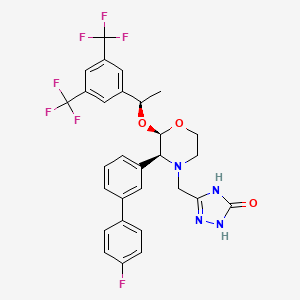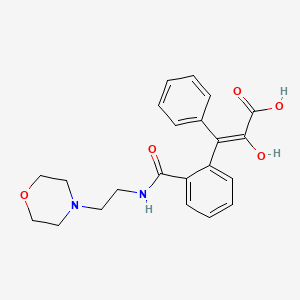
Barbituric acid, 5-ethyl-5-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Barbituric acid, with the chemical formula C₄H₄N₂O₃, is an organic compound based on a pyrimidine heterocyclic skeleton.
- It appears as white crystals and is odorless, soluble in water.
- Although barbituric acid itself is not pharmacologically active, it serves as the parent compound for barbiturate drugs .
Preparation Methods
- Barbituric acid can be synthesized through various routes:
- One common method involves the condensation of urea with malonic acid or its esters.
- The reaction proceeds under acidic conditions, leading to the formation of barbituric acid.
- Industrial production methods may involve large-scale synthesis using similar principles.
Chemical Reactions Analysis
- Barbituric acid undergoes several reactions:
Condensation Reaction: It reacts with aldehydes or ketones to form barbiturates (e.g., phenobarbital).
Oxidation: Barbituric acid can be oxidized to form alloxan, which is used in biochemical research.
Substitution: Halogenation of barbituric acid yields halogenated derivatives.
- Common reagents include alkyl halides, aldehydes, and strong oxidizing agents.
- Major products include various barbiturates used as sedatives, hypnotics, and anticonvulsants.
Scientific Research Applications
Medicine: Barbiturates derived from barbituric acid were historically used as sedatives and anesthetics.
Biochemistry: Alloxan, an oxidation product of barbituric acid, is used to induce diabetes in animal models.
Chemistry: Barbituric acid derivatives serve as building blocks for drug development.
Mechanism of Action
- Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system.
- They bind to GABA receptors, leading to increased chloride ion influx and neuronal inhibition.
- This results in sedation, hypnosis, and anticonvulsant effects.
Comparison with Similar Compounds
- Barbituric acid is unique due to its central role in the synthesis of barbiturates.
- Similar compounds include uracil, which shares a pyrimidine ring, but lacks the barbiturate functionality.
Properties
CAS No. |
116929-32-9 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-ethyl-5-pyrrolidin-1-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-2-10(13-5-3-4-6-13)7(14)11-9(16)12-8(10)15/h2-6H2,1H3,(H2,11,12,14,15,16) |
InChI Key |
NCVXWYAQFKGZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



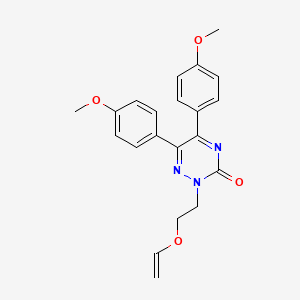
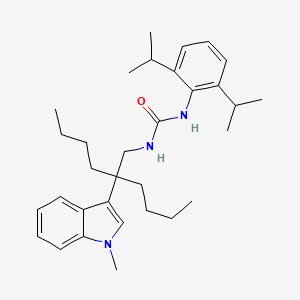

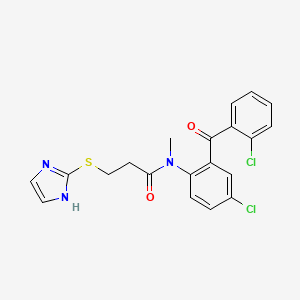
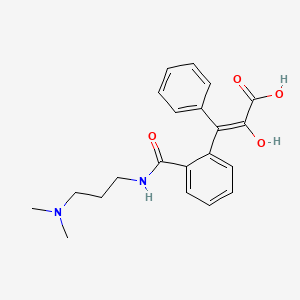
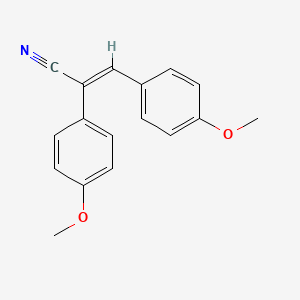
![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)
